4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazepine ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethylphenylamine with 2-methyl-2-oxazoline under acidic conditions to form the desired benzoxazepine ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 4-(3-ethylphenyl)-2-ethyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 4-(3-ethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-thione
Uniqueness
4-(3-ethylphenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific substitution pattern on the benzoxazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Properties
IUPAC Name |
4-(3-ethylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-14-7-6-9-16(11-14)19-12-15-8-4-5-10-17(15)21-13(2)18(19)20/h4-11,13H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPWHJTICAOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2CC3=CC=CC=C3OC(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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